DE(8-carboxyoctyl)6-carboxyhexylmupirocin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

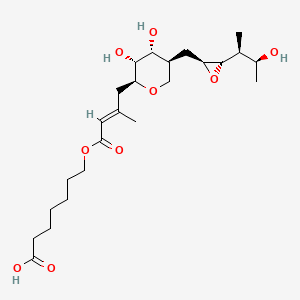

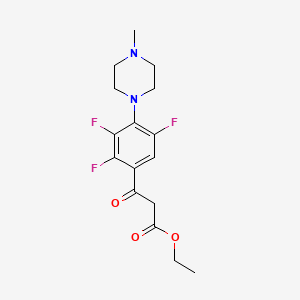

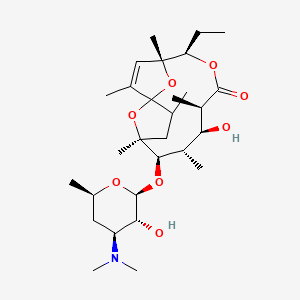

DE(8-carboxyoctyl)6-carboxyhexylmupirocin is a chemical compound with the molecular formula C24H40O9 . It’s not intended for human or veterinary use and is for research use only.

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C24H40O9 . The average mass is 472.569 Da and the monoisotopic mass is 472.267242 Da .Wissenschaftliche Forschungsanwendungen

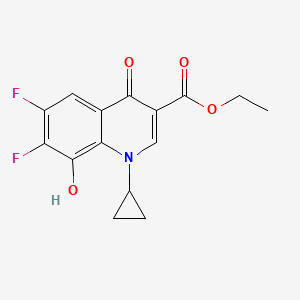

Photoinduced C-F Bond Cleavage in Fluorinated 7-Amino-4-quinolone-3-carboxylic Acids : This study investigates the photochemistry of fluorinated quinolones used as antibacterials. It found that these compounds undergo heterolytic defluorination, which might be a path for generating aryl cations in solution (Fasani et al., 1999).

Stereospecificity of Ketoreductase Domains in Polyketide Synthase : This research provides insights into the stereospecificity of ketoreductase (KR) domains within polyketide synthases, which are crucial for biosynthesis in antibiotics like erythromycin. It could offer relevant context to the study of complex compounds like DE(8-carboxyoctyl)6-carboxyhexylmupirocin (Castonguay et al., 2007).

Strain Improvement for Enhanced 6′-deoxy-BLM Z Production : This paper discusses methods for improving the production of 6′-deoxy-BLM Z, a compound with potential as an anticancer drug. It involves strain improvement and fermentation optimization, which could be relevant for the production of complex chemicals like this compound (Zhu et al., 2018).

Engineered Biosynthesis of Macrolactone in a Heterologous Host : This study explores the biosynthetic strategy for producing macrocyclic polyketides using a genetic approach. It might provide insights into the synthesis of complex molecules similar to this compound (Kao et al., 1994).

Nucleotide Deoxysugars in Glycosylation Engineering : This paper discusses the role of deoxysugars in the biosynthesis of antibiotics and their importance for antibiotic activity. This could be relevant for understanding the biochemical pathways involving this compound (Rupprath et al., 2005).

Wirkmechanismus

Target of Action

Pseudomonic Acid F, also known as DE(8-carboxyoctyl)6-carboxyhexylmupirocin, primarily targets bacterial protein synthesis . It specifically inhibits the activity of bacterial isoleucyl-tRNA synthetase , an enzyme that plays a crucial role in protein synthesis by attaching isoleucine to its corresponding tRNA .

Mode of Action

The compound interacts with its target by binding to the active site of the bacterial isoleucyl-tRNA synthetase . This binding inhibits the enzyme’s activity, thereby preventing the attachment of isoleucine to its corresponding tRNA . As a result, protein synthesis in the bacteria is disrupted .

Biochemical Pathways

The inhibition of bacterial isoleucyl-tRNA synthetase disrupts the protein synthesis pathway in bacteria . This disruption affects the downstream effects of protein synthesis, including cell growth and division .

Pharmacokinetics

Therefore, its bioavailability is largely confined to the site of application .

Result of Action

The primary result of Pseudomonic Acid F’s action is the inhibition of bacterial growth . By disrupting protein synthesis, the compound prevents bacteria from growing and dividing normally . This makes it an effective treatment for bacterial infections, particularly those caused by Staphylococcus aureus and Streptococcus pyogenes .

Action Environment

The action of Pseudomonic Acid F can be influenced by various environmental factors. For instance, the compound is produced by the soil bacterium Pseudomonas fluorescens, which can grow in a variety of environments, including soil, water, and plant surfaces . The production of Pseudomonic Acid F and other secondary metabolites by this bacterium is activated by signal molecules in a phenomenon known as quorum sensing . This suggests that the compound’s production, and potentially its action, can be influenced by the bacterial population density and other environmental factors .

Eigenschaften

IUPAC Name |

7-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxyheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O9/c1-14(11-21(28)31-9-7-5-4-6-8-20(26)27)10-18-23(30)22(29)17(13-32-18)12-19-24(33-19)15(2)16(3)25/h11,15-19,22-25,29-30H,4-10,12-13H2,1-3H3,(H,26,27)/b14-11+/t15-,16-,17-,18-,19-,22+,23-,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVFEJHUAUQOLX-XUUZYBQDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCC(=O)O)C)C(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCCCCC(=O)O)/C)[C@H](C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

167842-64-0 |

Source

|

| Record name | DE(8-carboxyoctyl)6-carboxyhexylmupirocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167842640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PSEUDOMONIC ACID F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62A2FN8SE0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6'-Chloro-2',3'-dihydro-spiro[1,3-dioxolane-2,4'-[4H]thieno[3,2-e][1,2]thiazine] 1',1'-Dioxide](/img/structure/B568776.png)

![7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B568781.png)

![5-Ethylsulfanyl-4-[[4-(5-fluoropyridin-2-yl)phenyl]methyl]-8,11,11-trimethyl-1,3,4,8,10-pentazatricyclo[7.3.0.02,6]dodeca-2,5,9-trien-7-one](/img/structure/B568784.png)